Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C11H12N2O2 . It has a molecular weight of 204.23 . This compound is recognized for its wide range of applications in medicinal chemistry .
Synthesis Analysis
The compound was synthesized from the reaction of 6-methylpyridin-2-amine and ethyl 3-bromo-2-oxopropionate .
Molecular Structure Analysis
In the molecular structure of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, the six- and five-membered rings are individually almost planar with r.m.s. deviations of 0.003 and 0.002 Å, respectively .
Chemical Reactions Analysis
The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeded with a substitution of a hydrogen atom at the C-3 carbon atom .
Physical And Chemical Properties Analysis
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate is a solid compound .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has shown that derivatives of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate are utilized in the synthesis of various heterocyclic compounds. For instance, these compounds have been prepared by the reaction of ethyl 2-chloroacetoacetate with 2-aminopyrimidines or 2-aminopyridines, leading to the formation of carboxylates that were further converted into carboxylic acids via alkaline hydrolysis (Abignente et al., 1984); (Abignente et al., 1982). These acids exhibited a range of biological activities, including anti-inflammatory and analgesic properties.
Potential Biological Activity
The synthesis of novel pyrido[1′,2′:1,2]imidazo[5,4‐d]‐1,2,3‐triazinones from imidazo[1,2-a]pyridines demonstrates the creation of fused triazines, indicating these compounds' potential for significant biological activity (Zamora et al., 2004). Such research points towards exploring the therapeutic potential of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate derivatives.
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridine derivatives, including Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, have a broad range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests potential future directions in the development of new drugs for the treatment of these conditions .
properties
IUPAC Name |
ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-13-8(2)5-4-6-10(13)12-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOOAFBBNVKPCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CC=CC2=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356270 | |
Record name | ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822197 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate | |
CAS RN |
67625-35-8 | |
Record name | ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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